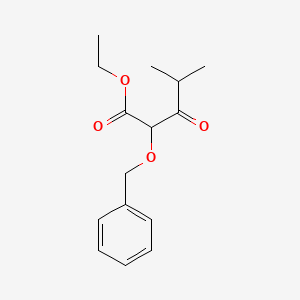![molecular formula C28H26N4 B14309620 1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine CAS No. 114491-63-3](/img/structure/B14309620.png)
1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl groups and phenylene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine typically involves a Schiff base condensation reaction. This reaction is carried out by condensing 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane under controlled conditions . The reaction is usually performed in a solvent such as methanol, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or magnetism.
作用機序
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine involves its ability to form stable complexes with metal ions. This is achieved through coordination bonds between the nitrogen atoms in the hydrazine groups and the metal ions . These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
- 1,1’-Ethane-1,2-diylbis(pentabromobenzene)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- 1,2-Bis(phenylthio)ethane
Uniqueness
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it valuable in coordination chemistry and materials science.
特性
CAS番号 |
114491-63-3 |
|---|---|
分子式 |
C28H26N4 |
分子量 |
418.5 g/mol |
IUPAC名 |
[phenyl-[2-[2-[2-(C-phenylcarbonohydrazonoyl)phenyl]ethyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C28H26N4/c29-31-27(23-13-3-1-4-14-23)25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28(32-30)24-15-5-2-6-16-24/h1-18H,19-20,29-30H2 |
InChIキー |
QATMNBFIVUZLLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2CCC3=CC=CC=C3C(=NN)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
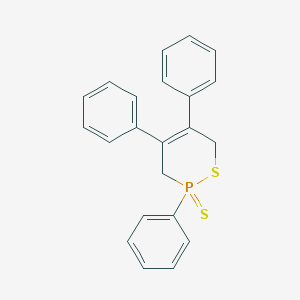
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
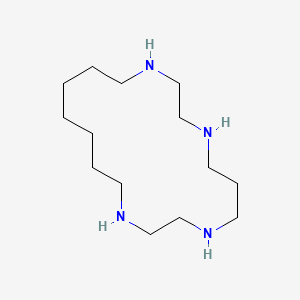
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)

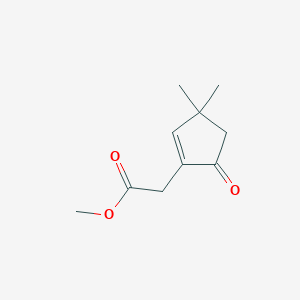

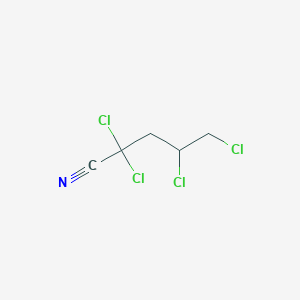
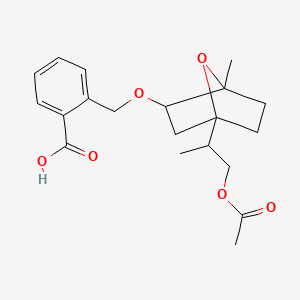
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
